N',N'-dimethylpropane-1,3-diamine;hydrochloride
Overview
Description
N',N'-dimethylpropane-1,3-diamine;hydrochloride is a useful research compound. Its molecular formula is C5H15ClN2 and its molecular weight is 138.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Structural Analysis N',N'-dimethylpropane-1,3-diamine;hydrochloride plays a significant role in crystallography and structural analysis. A study by Heimgert et al. (2022) explored the synthesis and structural characterization of various salts derived from this compound. They used X-ray crystallography, IR and Raman spectroscopy, NMR spectroscopy, and thermal analysis to study the compound's properties, revealing complex polymorphic forms and hydrogen-bonded salt structures (Heimgert et al., 2022).
Chemical Transformations in Agriculture In agriculture, the transformation of chemicals like prothiocarb involves this compound. Research by Iwan et al. (2009) on the behavior of 14C-labelled prothiocarb in soil and plants found that N',N'-dimethylpropane-1,3-diamine was a principal conversion product in tomatoes, highlighting its importance in the metabolism of agricultural chemicals (Iwan et al., 2009).
Magnetic Properties in Inorganic Chemistry The compound's significance extends to inorganic chemistry, particularly in studying magnetic properties. Ribas et al. (1994) synthesized a complex involving this compound, which demonstrated interesting antiferromagnetic properties and 3-D ferromagnetism (Ribas et al., 1994).
Spectroscopy and Thermal Decomposition In spectroscopy and thermal decomposition studies, compounds like this compound are crucial. For instance, Megen et al. (2014) researched a new iodine inclusion compound involving this compound, offering insights into its structural and thermal properties (Megen et al., 2014).
Intramolecular Interactions and Mass Spectrometry Zhang et al. (2008) investigated intramolecular methyl migration in protonated this compound using tandem mass spectrometry. Their findings provided valuable insights into the compound's behavior at a molecular level (Zhang et al., 2008).
properties
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-7(2)5-3-4-6;/h3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQGLHSWQWXAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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